3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18273609
InChI: InChI=1S/C12H15NO2/c1-2-4-12-9(3-1)5-10(15-12)8-14-11-6-13-7-11/h1-4,10-11,13H,5-8H2
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

CAS No.:

Cat. No.: VC18273609

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 3-(2,3-dihydro-1-benzofuran-2-ylmethoxy)azetidine
Standard InChI InChI=1S/C12H15NO2/c1-2-4-12-9(3-1)5-10(15-12)8-14-11-6-13-7-11/h1-4,10-11,13H,5-8H2
Standard InChI Key QUKFHEVBAFVVFQ-UHFFFAOYSA-N
Canonical SMILES C1C(OC2=CC=CC=C21)COC3CNC3

Introduction

Chemical Identity and Structural Features

The compound’s structure consists of a three-membered azetidine ring linked via a methoxy group to a 2,3-dihydrobenzofuran moiety. The azetidine ring introduces conformational rigidity, while the dihydrobenzofuran system contributes aromatic and ether functionalities. Key identifiers include:

PropertyValue
CAS Number1521742-34-6
Molecular FormulaC12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_2
Molecular Weight205.25 g/mol
Boiling PointNot reported
Melting PointNot reported

The absence of reported boiling and melting points in the literature suggests that the compound may exist as a liquid or amorphous solid under standard conditions, necessitating further characterization .

Synthetic Routes and Methodologies

Gram-Scale Synthesis via 1-Azabicyclo[1.1.0]butane (ABB)

Azetidine derivatives are frequently synthesized using 1-azabicyclo[1.1.0]butane (ABB) as a key intermediate. In a two-step protocol, allylamine hydrobromide (17) is treated with phenyllithium to generate ABB (18), which undergoes nucleophilic trapping with electrophiles such as Boc₂O or TsCl in the presence of halide salts (e.g., NaI or LiBr). This method yields protected 3-haloazetidines (e.g., 3-iodoazetidine 6) in >80% yield on gram scales . Subsequent functionalization of the haloazetidine with a dihydrobenzofuran-derived methoxy group could proceed via nucleophilic substitution or coupling reactions, though explicit details for this specific compound remain unreported.

Photoredox Cobalt-Catalyzed Hydroaminomethylation

Recent advances in photoredox catalysis enable the synthesis of dihydrobenzofuran-containing amines. For example, (E)-3-(2,3-dihydrobenzofuran-5-yl)-N,N,2-trimethylprop-2-en-1-amine (10) was synthesized via cobalt-catalyzed coupling of 5-(prop-1-yn-1-yl)-2,3-dihydrobenzofuran with aminal 2 under visible light . Adapting this method, the dihydrobenzofuran moiety could be introduced to an azetidine precursor through analogous C–N bond-forming reactions.

Recent Advances and Research Directions

Diversification of Azetidine Scaffolds

Recent work demonstrates the versatility of 3-haloazetidines as intermediates. For example, tert-butyl 3-iodoazetidine-1-carboxylate (6) was converted to azetidine-3-carboxylic acid (23) via cyanation and hydrolysis . Similar transformations could functionalize 3-((2,3-dihydrobenzofuran-2-yl)methoxy)azetidine at the azetidine nitrogen or methoxy group for structure-activity relationship (SAR) studies.

Photocatalytic C–H Functionalization

Emerging photoredox methods enable late-stage functionalization of dihydrobenzofurans. A cobalt-catalyzed protocol achieved hydroaminomethylation of alkynes with aminium radicals, yielding allylamine derivatives in >60% yields . Applying this to 3-((2,3-dihydrobenzofuran-2-yl)methoxy)azetidine could introduce alkyl or aryl groups at the azetidine ring.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator